1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol is a chemical compound belonging to the class of isoquinolines. It is characterized by the presence of three hydroxyl groups attached to the tetrahydroisoquinoline core. This compound is of significant interest due to its potential biological activities and its role as a building block in organic synthesis .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol (THIQ) is a class of isoquinoline alkaloids . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It’s known that thiq based compounds interact with their targets to exert biological activities . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Given its biological activities against various infective pathogens and neurodegenerative disorders , it can be inferred that it may influence pathways related to these conditions.
Result of Action
It’s known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
It is known that tetrahydroisoquinoline-based natural and synthetic compounds interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is speculated that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol is not well-defined. It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenethylamines condense with aldehydes under acidic conditions to form the tetrahydroisoquinoline core . Another method includes the N-alkylation of benzyl amines with halo acetophenones .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes controlling reaction parameters such as temperature, pH, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be reduced to form decahydroisoquinoline.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and selenium dioxide are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation is used for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of nitrones.
Reduction: Formation of decahydroisoquinoline.
Substitution: Formation of various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol has diverse applications in scientific research:
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
N-Methyl-1,2,3,4-tetrahydroisoquinoline: Exhibits unique neuroprotective and neurorestorative actions.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its potent neurotoxic actions.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-4,6,7-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-7-1-5-3-10-4-9(13)6(5)2-8(7)12/h1-2,9-13H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIMUEXSLJYHIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC(=C(C=C2CN1)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30965259 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30965259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50988-14-2 | |
Record name | 4,6,7-Isoquinolinetriol, 1,2,3,4-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050988142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30965259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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